![molecular formula C18H23N7O B5528331 1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)
1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
This compound belongs to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions. For example, Zheng et al. (2010) described the synthesis of similar pyrazole derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, characterized by spectroscopic methods including IR, 1H NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, McLaughlin et al. (2016) conducted extensive analytical characterizations including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis for similar compounds (McLaughlin et al., 2016).
Chemical Reactions and Properties
Pyrazole compounds can undergo various chemical reactions due to their reactive functional groups. Ghozlan et al. (2014) reported the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the versatility of pyrazole derivatives in forming different ring systems (Ghozlan et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives like solubility, melting point, and crystalline structure are essential for their applications. Viveka et al. (2016) analyzed the physical properties of a pyrazole ester, including its crystalline structure and molecular geometry (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure of pyrazole derivatives. Naveen et al. (2021) described the synthesis of a novel pyrazole derivative, emphasizing its chemical properties including reactivity and hydrogen bond interactions (Naveen et al., 2021).
properties
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-[(1-phenyltetrazol-5-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-4-24-16(11-14(21-24)10-13(2)3)18(26)19-12-17-20-22-23-25(17)15-8-6-5-7-9-15/h5-9,11,13H,4,10,12H2,1-3H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQMSGAMBJEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide |
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